molecular formula C23H40O7 B12420796 Prostaglandin F2|A-1-glyceryl ester-d5

Prostaglandin F2|A-1-glyceryl ester-d5

Cat. No.: B12420796
M. Wt: 433.6 g/mol
InChI Key: NWKPOVHSHWJQNI-IBJCWZKSSA-N
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Description

Contextualization of Prostaglandin (B15479496) F2α and its Endogenous Glyceryl Ester Derivatives

Prostaglandin F2α (PGF2α) is a well-characterized member of the prostanoid family of lipid mediators, which are derivatives of arachidonic acid. Prostanoids are involved in a myriad of physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. The biosynthesis of PGF2α from arachidonic acid is catalyzed by the cyclooxygenase (COX) enzymes and subsequent synthases.

More recently, a novel class of related signaling molecules has been identified: the prostaglandin glyceryl esters (PG-Gs). These compounds are formed not from free arachidonic acid, but from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The enzyme cyclooxygenase-2 (COX-2) can utilize 2-AG as a substrate, leading to the formation of prostaglandin H2 glyceryl ester (PGH2-G). nih.gov This intermediate is then converted by various prostaglandin synthases into different PG-Gs, including Prostaglandin F2α-glyceryl ester (PGF2α-G). nih.gov This discovery has unveiled a significant crosstalk between the endocannabinoid and eicosanoid signaling pathways. acs.org

PGF2α-G, like other prostaglandin glyceryl esters, is an endogenous compound found in biological systems. nih.gov However, its study is complicated by its rapid metabolism and the presence of isomers. The initially formed 2-glyceryl ester quickly equilibrates to the more stable 1(3)-glyceryl ester. To accurately study the biosynthesis, metabolism, and biological effects of PGF2α-G, researchers require precise analytical tools.

Rationale for Stable Isotope Labeling: The Significance of Deuterium (B1214612) Incorporation (d5) in Research Analytics

In the quantitative analysis of endogenous compounds by mass spectrometry (MS), the use of a stable isotope-labeled internal standard is the gold standard. researchgate.net Prostaglandin F2α-1-glyceryl ester-d5 is a synthetic version of the natural compound where five hydrogen atoms have been replaced by their heavier isotope, deuterium (d5). This labeling offers several critical advantages in analytical research:

Co-elution and Similar Physicochemical Properties: The deuterated standard is chemically almost identical to the endogenous analyte. This ensures that it behaves similarly during sample extraction, purification, and chromatographic separation, correcting for any sample loss during these steps. researchgate.net

Mass Shift for Unambiguous Detection: The key difference between the d5-labeled standard and the natural compound is its increased mass. In a mass spectrometer, this mass difference allows the instrument to distinguish between the known amount of the added standard and the unknown amount of the endogenous analyte from the biological sample. A sufficient mass shift, such as that provided by five deuterium atoms, is crucial to prevent signal overlap from the natural isotopic distribution of the unlabeled analyte.

Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to the signal of the co-eluting deuterated standard, researchers can achieve highly accurate and precise quantification, minimizing the impact of matrix effects and variations in instrument response. researchgate.net

Metabolic Stability: The deuterium atoms are placed on the glyceryl portion of the molecule. This strategic placement ensures that the label is not lost during the metabolic processes that the prostaglandin portion of the molecule might undergo, making it a reliable tracer for metabolic studies.

The use of a pentadeuterated (d5) standard provides a robust mass shift that is easily resolved by modern mass spectrometers, ensuring clear differentiation from the unlabeled (d0) analyte and its natural isotopic variants.

Overview of Research Applications for Prostaglandin F2α-1-glyceryl Ester-d5 as a Tracer and Standard

The primary application of Prostaglandin F2α-1-glyceryl ester-d5 is as an internal standard for the quantification of endogenous PGF2α-1-glyceryl ester using techniques like gas chromatography-mass spectrometry (GC-MS) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org Its use is central to a variety of research areas:

Lipidomics and Metabolomics: In the comprehensive study of lipids (lipidomics), this deuterated standard enables the precise measurement of PGF2α-G levels in various biological matrices such as tissues and cell cultures. This allows researchers to investigate how the levels of this specific lipid mediator change in response to different stimuli, diseases, or genetic modifications.

Inflammation and Pain Research: Given the established role of prostaglandins (B1171923) and the emerging role of endocannabinoids in inflammation and pain, quantifying PGF2α-G can provide insights into the interplay of these signaling pathways in pathological states. For instance, studies have quantified the related PGE2-G in rat paws during induced inflammation to understand its contribution to hyperalgesia. nih.gov

Endocannabinoid System Research: The formation of PG-Gs from 2-AG represents a significant metabolic route for this endocannabinoid. Using d5-labeled standards for PG-Gs helps to delineate the flux through this COX-2-mediated pathway compared to other metabolic fates of 2-AG.

Drug Discovery and Development: Pharmaceutical research targeting the enzymes involved in the eicosanoid and endocannabinoid pathways can utilize quantitative measurements of metabolites like PGF2α-G to assess the efficacy and specificity of new drug candidates.

The development of sensitive LC-MS/MS methods, facilitated by the availability of high-purity, stable isotope-labeled standards like Prostaglandin F2α-1-glyceryl ester-d5, is crucial for advancing our understanding of this class of bioactive lipids. nih.gov

Data Tables

Table 1: Properties of Prostaglandin F2α-1-glyceryl Ester-d5

PropertyValue
Chemical FormulaC₂₃H₃₅D₅O₇
Molecular WeightApprox. 433.6 g/mol
Isotopic PurityTypically ≥98% deuterated forms
Common Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary ApplicationInternal Standard for Quantification

Table 2: Key Compounds in the Biosynthetic Pathway

Compound NameAbbreviationRole
Arachidonic AcidAAPrecursor for canonical prostaglandins
2-Arachidonoylglycerol2-AGEndocannabinoid and precursor for prostaglandin glyceryl esters
Cyclooxygenase-2COX-2Enzyme that metabolizes both AA and 2-AG
Prostaglandin F2αPGF2αEndogenous prostaglandin
Prostaglandin F2α-1-glyceryl esterPGF2α-GEndogenous prostaglandin glyceryl ester
Prostaglandin F2α-1-glyceryl ester-d5PGF2α-G-d5Deuterated internal standard

Properties

Molecular Formula

C23H40O7

Molecular Weight

433.6 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1/i15D2,16D2,18D

InChI Key

NWKPOVHSHWJQNI-IBJCWZKSSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Deuterated Prostaglandin F2α 1 Glyceryl Ester Analogues

Chemical Synthesis Approaches for Prostaglandin (B15479496) Glyceryl Esters

The chemical synthesis of Prostaglandin F2α-1-glyceryl ester is a multi-step process that begins with the synthesis of the Prostaglandin F2α (PGF2α) backbone, followed by esterification with a suitable glycerol (B35011) derivative.

The total synthesis of PGF2α has been a significant focus in organic chemistry since its complex structure was first elucidated. A landmark achievement in this area is the Corey synthesis, a stereocontrolled pathway that provides the PGF2α core. acs.orgsynarchive.com This synthesis often starts from a simpler chiral precursor and employs a series of reactions, including Diels-Alder reactions, Baeyer-Villiger oxidations, and various reductions and oxidations to construct the characteristic five-membered ring and its stereochemically rich substituents. acs.orgsynarchive.com

Once the PGF2α molecule is synthesized, the next crucial step is the esterification of its carboxylic acid group with glycerol. Direct esterification with glycerol can lead to a mixture of 1- and 2-glyceryl esters, as well as potential side reactions due to the multiple hydroxyl groups on both molecules. To achieve regioselectivity for the 1-position of glycerol, a protection strategy is typically employed. A common approach involves the use of a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), where the 2- and 3-hydroxyl groups are protected as an acetonide.

The synthesis can be outlined as follows:

Protection of Glycerol: Glycerol is reacted with acetone (B3395972) in the presence of an acid catalyst to form solketal.

Activation of PGF2α: The carboxylic acid of PGF2α is activated to facilitate esterification. This can be achieved by converting it to an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Esterification: The activated PGF2α is reacted with the protected glycerol (solketal) to form the protected glyceryl ester.

Deprotection: The acetonide protecting group is removed from the glycerol moiety under acidic conditions to yield the final Prostaglandin F2α-1-glyceryl ester. It is important to note that in aqueous media, the 2-glyceryl ester can equilibrate to the more stable 1-glyceryl ester, often resulting in a mixture. caymanchem.comnih.gov

Deuterium (B1214612) Incorporation Techniques for Stable Isotope Labeled Standards (d5)

The synthesis of Prostaglandin F2α-1-glyceryl ester-d5 requires the specific introduction of five deuterium atoms into the molecule. Based on available data for analogous deuterated standards like Prostaglandin E2-1-glyceryl ester-d5, the deuterium atoms are incorporated into the glycerol moiety. caymanchem.com This is a strategic choice as it ensures that the isotopic label is retained in the glyceryl ester portion of the molecule, which is often the target of specific analytical methods.

The most direct method for preparing the d5-labeled product is to use a deuterated glycerol starting material in the esterification step described previously. The synthesis of deuterated glycerol, specifically glycerol-1,1,2,3,3-d5, can be achieved through various methods, often starting from simpler deuterated precursors. One plausible route involves the reduction of a deuterated dihydroxyacetone derivative.

A key starting material for this process is deuterated glycerol (d8-glycerol), where all non-exchangeable hydrogen atoms have been replaced with deuterium. pubcompare.aipubcompare.ai This can then be selectively reacted to produce the desired d5 isomer. Alternatively, building the d5 glycerol from smaller deuterated synthons allows for precise placement of the deuterium atoms.

The incorporation of deuterium at specific positions is crucial for its function as an internal standard. The mass difference of +5 amu provides a clear and distinct signal in mass spectrometric analysis, well-separated from the endogenous, non-labeled compound.

Purification and Spectroscopic Characterization for Research Purity and Isotopic Enrichment

Following the synthesis and deprotection steps, the crude product will contain the desired Prostaglandin F2α-1-glyceryl ester-d5, along with unreacted starting materials, side products, and potentially a mixture of 1- and 2-glyceryl ester isomers. A rigorous purification process is therefore essential to obtain a standard of high chemical and isotopic purity.

Purification: A multi-step purification protocol is typically employed:

Solid-Phase Extraction (SPE): The initial cleanup of the reaction mixture can be performed using SPE. This helps to remove major impurities and concentrate the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the 1- and 2-glyceryl ester isomers and other closely related impurities. nih.gov A reversed-phase C18 column is often used with a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, both containing a small amount of an acid (like formic acid) to improve peak shape.

Purity Assessment: The purity of the final product is typically assessed by analytical HPLC, aiming for a purity of ≥98%. caymanchem.comnih.gov

Spectroscopic Characterization: To confirm the identity, structure, and isotopic enrichment of the synthesized Prostaglandin F2α-1-glyceryl ester-d5, a combination of spectroscopic techniques is used.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): This is used to confirm the elemental composition of the molecule. The measured mass should correspond to the theoretical mass of C23H35D5O7.

Tandem Mass Spectrometry (MS/MS): This technique is used to confirm the structure by analyzing the fragmentation pattern of the molecule. The fragmentation of the deuterated standard can be compared to the non-labeled compound to ensure the deuterium atoms are in the expected positions. It also confirms the isotopic enrichment, which should ideally be ≥99% for deuterated forms. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR: This technique can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

¹³C NMR: The carbon signals will be present, but those directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-labeled compound.

The combination of these purification and characterization techniques ensures that the synthesized Prostaglandin F2α-1-glyceryl ester-d5 is of sufficient purity and isotopic enrichment to be used as a reliable internal standard in quantitative bioanalytical studies.

Advanced Analytical Methodologies Employing Prostaglandin F2α 1 Glyceryl Ester D5 in Lipidomics and Metabolomics

Role as a Stable Isotope-Labeled Internal Standard in Quantitative Mass Spectrometry

The cornerstone of accurate quantification in mass spectrometry (MS) is the use of a suitable internal standard (IS). Prostaglandin (B15479496) F2α-1-glyceryl ester-d5 is designed for this purpose, serving as a stable isotope-labeled internal standard for the quantification of Prostaglandin F2α-1-glyceryl ester (PGF2α-1-glyceryl ester) and other related eicosanoids. caymanchem.com In the technique known as isotope dilution mass spectrometry, a known quantity of the deuterated standard is spiked into a biological sample at the earliest stage of preparation. lipidmaps.org

Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it exhibits the same behavior during sample extraction, derivatization, and chromatographic separation. However, it is distinguished by its higher mass due to the deuterium (B1214612) atoms. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, analysts can accurately calculate the concentration of the endogenous compound, effectively correcting for any analyte loss during sample workup and for variations in instrument response (ion suppression or enhancement). chromatographyonline.com This approach is considered the gold standard for quantitative analysis of endogenous small molecules in complex biological matrices. nih.govub.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Eicosanoid Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for eicosanoid profiling due to its exceptional selectivity, sensitivity, and accuracy. nih.govub.eduspringernature.com The use of Prostaglandin F2α-1-glyceryl ester-d5, or analogous deuterated standards, is integral to these methods. In a typical LC-MS/MS workflow, the extracted lipids are separated on a reversed-phase liquid chromatography column before being introduced into the mass spectrometer. lipidmaps.orgresearchgate.net

The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive detection method. researchgate.net In MRM, the first quadrupole selects the precursor ion (the molecular ion of the analyte or standard), which is then fragmented in a collision cell. The third quadrupole is set to monitor a specific fragment ion. The transition from a specific precursor ion to a specific product ion is a unique signature for the target compound, minimizing interferences from the complex biological matrix. researchgate.net For example, in the analysis of prostaglandins (B1171923), specific precursor-to-product ion transitions are monitored for both the endogenous analyte (e.g., PGF2α) and its corresponding deuterated internal standard. researchgate.net This methodology allows for the simultaneous quantification of numerous eicosanoids within a single analytical run, even those present at very low concentrations (pg/mL range). ub.eduresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Lipid Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the comprehensive analysis of lipid metabolites. nih.govcreative-proteomics.com Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Prostaglandins and their glyceryl esters are not inherently volatile, so a chemical derivatization step is necessary before analysis. ub.edunih.gov A common strategy involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, such as pentafluorobenzyl (PFB) esters or trimethylsilyl (B98337) (TMS) ethers. nih.gov

Prostaglandin F2α-1-glyceryl ester-d5 is suitable for use in these GC-MS workflows. After being added to the sample, it undergoes the same derivatization reactions as the endogenous analyte. The resulting derivatized standard co-elutes with the derivatized analyte from the GC column but is readily distinguished by its mass in the spectrometer. nih.gov GC-MS, particularly when using negative chemical ionization (NCI), can achieve exceptionally high sensitivity for electrophilic derivatives like PFB esters, making it ideal for detecting trace amounts of eicosanoids. nih.gov This approach has been successfully applied to the quantitative analysis of a wide range of fatty acids and their metabolites in biological fluids. nih.govmonash.edu

Development and Validation of Robust Quantification Methods for Endogenous Prostaglandin Glyceryl Esters

The development of a reliable method for quantifying endogenous prostaglandin glyceryl esters is a meticulous process that hinges on the use of a stable isotope-labeled internal standard like Prostaglandin F2α-1-glyceryl ester-d5. researchgate.netnih.gov Method validation is performed to ensure the analytical procedure is accurate, precise, and fit for its intended purpose. Key validation parameters include linearity, limit of quantification (LOQ), accuracy, precision, and recovery. nih.gov

A calibration curve is constructed by analyzing a series of standards prepared with known concentrations of the non-labeled analyte and a constant concentration of the deuterated internal standard. The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration. Linearity is assessed by the correlation coefficient (r²) of the curve, which should ideally be greater than 0.99. nih.gov The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Studies show that LC-MS/MS methods for eicosanoids can achieve LOQs in the low pg/mL to ng/mL range. nih.govresearchgate.net

Accuracy is determined by spiking known amounts of the analyte into a blank biological matrix and measuring the recovery, while precision is assessed by the coefficient of variation (CV%) from repeated measurements. nih.gov Validated methods for eicosanoids typically demonstrate high accuracy and precision, with CVs well below 20%. nih.gov

Table 1: Representative Validation Parameters for Eicosanoid Quantification using Isotope Dilution LC-MS/MS

ParameterTypical Performance MetricReference
Linearity (r²)> 0.99 nih.gov
Lower Limit of Quantification (LLOQ)0.048 - 0.44 ng/mL nih.gov
Accuracy (Recovery)64.5% - 128.0% nih.gov
Precision (CV%)< 20% nih.gov

Sample Preparation Strategies for Biological Matrices in Isotope Dilution Mass Spectrometry

Effective sample preparation is crucial for removing interferences and concentrating the analytes of interest from complex biological matrices such as plasma, serum, tissue, or urine. chromatographyonline.comspringernature.comresearchgate.net The use of a stable isotope-labeled internal standard is central to this process, as it is added at the outset to control for variability. lipidmaps.org

Commonly employed sample preparation techniques for lipids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comresearchgate.net

  • Protein Precipitation (PPT): This is a simple method where a large volume of cold organic solvent, such as acetonitrile (B52724), is added to a plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analytes is collected. researchgate.net
  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For prostaglandins, an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is used to extract the lipids from the aqueous biological fluid after adjusting the pH to ensure the analytes are in an uncharged state. chromatographyonline.com
  • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating eicosanoids. nih.govspringernature.com Samples are loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analytes of interest are then eluted with a small volume of an organic solvent. Reversed-phase (e.g., C18) and mixed-mode cartridges are commonly used for this purpose. lipidmaps.orgresearchgate.net The eluate is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS or GC-MS system. lipidmaps.org
  • The choice of extraction method depends on the specific matrix and the analytes being measured, but SPE is often favored for its efficiency in removing matrix components like phospholipids, which are a major cause of ion suppression in LC-MS. chromatographyonline.comnih.gov

    Investigations into the Enzymatic Biotransformation and Metabolic Fate of Prostaglandin F2α 1 Glyceryl Ester Utilizing Deuterated Tracers

    Elucidation of Biosynthetic Pathways: Formation from Endocannabinoids via Cyclooxygenase-2 Activity in Research Models

    The biosynthesis of prostaglandin (B15479496) F2α-glyceryl ester (PGF2α-G) is intrinsically linked to the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). caymanchem.comresearchgate.net The key enzyme in this pathway is Cyclooxygenase-2 (COX-2), which selectively oxygenates 2-AG to form prostaglandin H2-glyceryl ester (PGH2-G). nih.govnih.govnih.gov This process has been demonstrated to be efficient, with both human and murine COX-2 metabolizing 2-AG as effectively as arachidonic acid. nih.gov In contrast, 2-AG is a poor substrate for the COX-1 isoform. nih.gov

    Following the initial oxygenation by COX-2, the unstable intermediate PGH2-G is converted into a variety of prostaglandin glyceryl esters (PG-Gs) by specific downstream isomerases and synthases. caymanchem.comnih.govnih.gov This includes the formation of PGF2α-G, alongside other related compounds like PGE2-G and PGD2-G. nih.govnih.gov The initial enzymatic product is the 2-glyceryl ester, which rapidly equilibrates in aqueous media to the more chemically stable 1-glyceryl ester isomer, resulting in a mixture that is predominantly the 1-ester form. caymanchem.comlabchem.com.my

    These biosynthetic pathways have been confirmed in various research models. Studies using isolated enzyme preparations have detailed the specific roles of COX-2 and subsequent isomerases. caymanchem.com Furthermore, the production of PG-Gs from 2-AG has been observed in intact cell cultures, including murine macrophage-like cells (RAW264.7) and human colon adenocarcinoma cells (HCA-7), often in response to inflammatory stimuli. nih.govnih.gov In vivo studies in rats have also confirmed that 2-AG is oxygenated by COX-2 to produce these esters, with levels being significantly reduced upon administration of a COX-2 inhibitor. nih.govnih.gov The use of deuterated tracers like PGF2α-1-glyceryl ester-d5 is critical in these models for distinguishing the experimentally introduced compound from its endogenous counterparts during analysis. vulcanchem.comlabchem.com.my

    Identification and Characterization of Enzymes Responsible for Hydrolysis and Metabolism (e.g., Lysophospholipase A2)

    The metabolic fate of PGF2α-G is primarily determined by enzymatic hydrolysis, which cleaves the ester bond to release free PGF2α and glycerol (B35011). Initial investigations into the enzymes responsible for this process focused on the primary endocannabinoid-degrading enzymes, monoacylglycerol lipase (B570770) (MGL) and fatty acid amide hydrolase (FAAH). nih.govacs.org However, studies using purified enzymes revealed that PG-Gs, including PGF2α-G, are very poor substrates for both MGL and FAAH when compared to their preferred substrate, 2-AG. nih.gov This finding indicated that other hydrolases are the principal drivers of PG-G metabolism in vivo.

    Subsequent research employing activity-based protein profiling in human cancer cell lines identified lysophospholipase A2 (LYPLA2) as a major enzyme responsible for the hydrolysis of prostaglandin glyceryl esters. researchgate.net The significant role of LYPLA2 in this process was further substantiated through siRNA knockdown experiments, which confirmed its direct involvement in PGE2-G hydrolysis. researchgate.net

    In addition to LYPLA2, other enzymes have been implicated in PG-G metabolism. Studies on human monocytic THP1 cells have shown that carboxylesterases (CES), specifically CES1, contribute significantly to the hydrolysis of PG-Gs. ebi.ac.uk Inhibition of CES1 in THP1 cell lysates resulted in a marked reduction (80-95%) of PG-G hydrolase activity. ebi.ac.uk While phospholipase A2 (PLA2) enzymes are critical for the upstream release of arachidonic acid to initiate prostaglandin synthesis, the primary enzymes identified for the direct hydrolysis of the final PGF2α-glyceryl ester product are LYPLA2 and CES1. researchgate.netebi.ac.uknih.govyoutube.com

    Kinetic Studies of Glyceryl Ester Hydrolysis and Subsequent Prostaglandin F2α Formation in In Vitro and Ex Vivo Systems

    Kinetic studies have revealed significant species-dependent differences in the rate of glyceryl ester hydrolysis. In ex vivo experiments using plasma, PGE2-G (a closely related glyceryl ester) is hydrolyzed extremely rapidly in rat plasma, exhibiting a half-life of approximately 14 seconds. nih.govnih.gov In stark contrast, its metabolism is considerably slower in human plasma, with a half-life greater than 10 minutes. nih.gov Human whole blood shows an intermediate rate of hydrolysis, with a half-life of about 7 minutes. nih.gov These findings suggest that the rat may not be a suitable model for studying the biological activities of these compounds in humans due to the rapid degradation. nih.gov Conversely, PG-Gs are found to be stable in the cerebrospinal fluid of canines, bovines, and humans. nih.gov

    Table 1: Comparative Half-Life of PGE2-Glycerol Ester in Biological Fluids

    Biological Matrix Species Half-Life (t½)
    Plasma Rat ~14 seconds
    Plasma Human >10 minutes
    Whole Blood Human ~7 minutes

    Data sourced from studies on PGE2-G, a structurally similar prostaglandin glyceryl ester. nih.gov

    In vitro studies with purified enzymes have quantified the substrate preference of the endocannabinoid hydrolases MGL and FAAH. These experiments demonstrate a clear preference for 2-AG over PG-Gs. MGL shows a 30- to 100-fold higher efficiency for hydrolyzing 2-AG compared to PG-Gs, while FAAH has a 150- to 200-fold preference for 2-AG. nih.gov

    Table 2: Kinetic Parameters of MGL and FAAH for 2-AG and Prostaglandin Glyceryl Esters (PG-Gs)

    Enzyme Substrate kcat (s⁻¹) Km (µM) kcat/Km (µM⁻¹s⁻¹)
    MGL 2-AG 12 ± 0.8 32 ± 6 0.38
    PGE2-G 0.09 ± 0.03 74 ± 40 0.0012
    PGD2-G 0.04 ± 0.01 70 ± 30 0.0006
    PGF2α-G 0.04 ± 0.01 150 ± 70 0.0003
    FAAH 2-AG 1.9 ± 0.1 6.1 ± 1 0.31
    PGE2-G 0.012 ± 0.001 120 ± 20 0.0001
    PGD2-G 0.011 ± 0.001 100 ± 20 0.0001
    PGF2α-G 0.010 ± 0.001 110 ± 20 0.0001

    Data adapted from Vila A, et al. (2007). nih.gov

    The use of deuterated tracers like Prostaglandin F2α-1-glyceryl ester-d5 is particularly advantageous in these kinetic studies. The deuterium (B1214612) atoms confer enhanced metabolic stability, leading to slower hydrolysis kinetics compared to the non-deuterated analog. vulcanchem.com This property allows for more accurate tracking and measurement over time, especially in systems with rapid turnover.

    Applications in Metabolic Flux Analysis of Eicosanoid and Endocannabinoid Pathways

    The primary application of Prostaglandin F2α-1-glyceryl ester-d5 is its use as an internal standard for metabolic flux analysis. vulcanchem.comlabchem.com.my Stable isotope tracers are invaluable tools for investigating the dynamic changes in metabolic pathways in both healthy and diseased states. nih.gov By introducing a known quantity of the deuterated compound into a biological system, researchers can accurately quantify the levels of endogenous PGF2α-glyceryl ester and its metabolites.

    This technique relies on mass spectrometry, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comnih.gov The deuterium atoms in the tracer molecule give it a distinct mass-to-charge (m/z) ratio that is different from its naturally occurring, non-labeled counterpart. vulcanchem.com This mass difference allows the instrument to differentiate between the internal standard and the endogenous compound, enabling precise and accurate quantification.

    Table 3: Example LC-MS/MS Parameters for Prostaglandin Metabolite Analysis Using a Deuterated Standard

    Compound Parent Ion (m/z) Product Ion (m/z)
    Tetranor-PGEM 353.2 309.1
    11β-PGF2α 353.2 193.1
    Prostaglandin F2α-1-glyceryl ester-d5 438.3 335.2

    Data adapted from analytical methodologies for prostaglandin analysis. vulcanchem.com

    By tracing the appearance of the d5 label in downstream metabolites, metabolic flux analysis provides a detailed picture of the flow of molecules through the interconnected eicosanoid and endocannabinoid pathways. nih.gov This approach is critical for understanding how these signaling networks are modulated under various physiological or pathological conditions. The enhanced metabolic stability of the deuterated ester further improves its utility as a tracer, ensuring it persists long enough to accurately reflect pathway dynamics. vulcanchem.com These methods are growing in use for applications in systemic disease, inflammation research, and cancer metabolism. nih.gov

    Preclinical and in Vitro Research Exploring Prostaglandin F2α 1 Glyceryl Ester S Biological Relevance

    Studies in Cellular Models: Uptake, Intracellular Processing, and Receptor Interactions (e.g., RAW 264.7 cells, NG108-15 cells)

    The biological activity of PGF2α-GE and its analogs has been investigated in several cell lines to understand how they are processed and what signaling pathways they initiate.

    In the murine macrophage-like cell line, RAW 264.7, analogs of PGF2α glyceryl ester were shown to cause a concentration-dependent increase in intracellular calcium. nih.gov These analogs acted as partial agonists, suggesting they interact with a specific receptor system. nih.gov The response appears to be mediated by a novel G protein-coupled receptor, as the effects are distinct from those of the parent prostaglandin (B15479496), PGF2α. nih.govnih.gov The structural features of the analogs, particularly the positioning of hydroxyl groups on the glycerol (B35011) moiety, were found to be critical for receptor activation. nih.gov

    Intracellularly, prostaglandin glyceryl esters are subject to rapid enzymatic hydrolysis. nih.gov In human monocytic THP1 cells, carboxylesterase 1 (CES1) has been identified as a key enzyme responsible for the hydrolysis of these esters. ebi.ac.uk Further studies in human cancer cell lines and confirmed in RAW 264.7 cells identified lysophospholipase A2 (LYPLA2) as another major hydrolase that metabolizes prostaglandin glyceryl esters, including PGF2α-G. nih.gov Inhibition of LYPLA2 in RAW 264.7 cells led to an increase in the production of prostaglandin glyceryl esters, confirming its role in their degradation. nih.gov

    While direct studies on NG108-15 neuroblastoma x glioma hybrid cells with PGF2α-GE are limited, research has shown that its precursor, 2-AG, induces a rapid and transient elevation of intracellular free calcium in these cells. caymanchem.com This establishes that key components of the signaling machinery responsive to related lipids are present in this neuronal cell model.

    Table 1: Summary of Findings in Cellular Models

    Cell Line Compound(s) Studied Key Finding Enzyme(s) Involved Citations
    RAW 264.7 PGF2α glyceryl ester analogs Induce concentration-dependent calcium mobilization; act as partial agonists. N/A nih.gov
    RAW 264.7 Prostaglandin glyceryl esters Increased production upon inhibition of LYPLA2. Lysophospholipase A2 (LYPLA2) nih.gov
    THP1 Prostaglandin glyceryl esters Hydrolysis of the ester bond. Carboxylesterase 1 (CES1) ebi.ac.uk

    | NG108-15 | 2-Arachidonoylglycerol (B1664049) (2-AG) | Induces rapid elevation of intracellular free calcium. | N/A | caymanchem.com |

    Molecular Mechanisms and Signaling Cascade Investigations in Non-Human Biological Systems

    The molecular actions of PGF2α-GE are believed to be initiated by its interaction with specific cell surface receptors, leading to a cascade of intracellular events. Research indicates that prostaglandin glyceryl esters may not act through the classical prostaglandin receptors. nih.gov Studies on the closely related PGE2-glyceryl ester (PGE2-G) found that its effects were only partially blocked by a cocktail of known prostanoid receptor antagonists, suggesting the involvement of a novel receptor. nih.gov

    The primary signaling event triggered by these lipid mediators appears to be the mobilization of intracellular calcium. nih.govresearchgate.net This increase in cytosolic calcium is a critical second messenger that can initiate numerous downstream cellular responses. For instance, research on PGE2-G in RAW 264.7 cells demonstrated that the calcium signal leads to the synthesis of inositol (B14025) trisphosphate (IP3) and the activation of protein kinase C (PKC). nih.gov Although this was shown for the PGE2 analog, it points to a likely signaling cascade for other prostaglandin glyceryl esters, involving a G protein-coupled receptor activating the phospholipase C pathway.

    The enzymatic pathways that create and degrade PGF2α-GE are also key to its molecular mechanism. The synthesis is dependent on the COX-2 enzyme, which selectively oxygenates 2-AG. caymanchem.comresearchgate.net Once formed, its biological activity is terminated by hydrolysis via enzymes like CES1 and LYPLA2, which break the ester bond to release PGF2α and glycerol. nih.govebi.ac.uk Therefore, the biological impact of PGF2α-GE is tightly regulated by the balance of its synthesis by COX-2 and its degradation by specific hydrolases.

    Role in Preclinical Biomarker Discovery and Mechanistic Studies (e.g., Inflammation, Lipid Dysregulation)

    Given that PGF2α-GE is a product of COX-2, an enzyme central to inflammation, its presence and concentration are being explored as potential biomarkers for inflammatory conditions. nih.govnih.gov Researchers have developed sensitive methods to quantify prostaglandin-glyceryl esters in biological matrices from preclinical inflammation models, such as lipopolysaccharide-activated macrophage cells and tissues from mice with DSS-induced colitis. researchgate.netnih.gov The ability to measure these specific lipids could provide new insights into the biochemical status of inflamed tissues. nih.gov

    In addition to its role in inflammation, PGF2α and its analogs are implicated in lipid dysregulation. A study using immortalized human meibomian gland epithelial cells (HMGECs) investigated the effects of PGF2α, the hydrolysis product of PGF2α-GE, on the cellular lipidome. nih.gov The findings revealed that PGF2α significantly alters the expression of specific cholesteryl esters (CEs) and triacylglycerols (TAGs). nih.gov At certain concentrations, PGF2α decreased the expression of several CE species, while at other doses, it led to a dose-dependent increase in others. nih.gov It was also associated with nonspecific remodeling of TAGs, indicating a broad impact on lipid metabolism. nih.gov These findings suggest that the PGF2α pathway could play a mechanistic role in conditions characterized by lipid dysregulation. nih.gov

    Table 2: Effects of PGF2α on Lipid Expression in Human Meibomian Gland Epithelial Cells (HMGECs)

    Lipid Class Specific Lipids Affected Observed Effect Citations
    Cholesteryl Esters (CEs) CE 20:2, CE 20:1, CE 22:1, CE 24:0 Dose-dependent increase at higher concentrations. nih.gov
    Cholesteryl Esters (CEs) Six of seven statistically significant CEs Decreased expression at a low dose (10⁻⁸ M). nih.gov

    | Triacylglycerols (TAGs) | Various TAG species | Nonspecific remodeling. | nih.gov |

    Future Perspectives and Emerging Research Avenues for Prostaglandin F2α 1 Glyceryl Ester D5

    Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics) in Systems Biology Research

    The use of stable isotope-labeled compounds like Prostaglandin (B15479496) F2α-1-glyceryl ester-d5 is becoming increasingly integral to systems biology, which seeks to understand complex biological interactions by combining data from various "omics" fields. By introducing a known quantity of the d5-labeled ester into a biological system, researchers can accurately trace the metabolic fate of the endogenous PGF2α-1-glyceryl ester. This lipid-centric analysis can then be correlated with global changes in protein expression (proteomics) and gene expression (transcriptomics).

    This multi-omics approach allows for a more holistic understanding of cellular responses. For instance, an increase in the formation of PGF2α-1-glyceryl ester, quantified using the d5-standard, could be linked to the upregulation of specific genes encoding for inflammatory enzymes (transcriptomics) and the increased expression of corresponding proteins (proteomics). nih.gov Metabolic labeling with deuterium (B1214612) oxide (D2O) has been shown to be a versatile method for tracking the synthesis and turnover of diverse biomolecules, including lipids and proteins, providing a framework for how deuterated tracers can bridge different omics layers. researchgate.netnih.gov By combining these approaches, researchers can build comprehensive models that connect lipid signaling pathways with broader cellular processes, revealing how perturbations in one area affect the entire system. nih.gov

    Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity in Lipid Analysis

    The accurate detection and quantification of low-abundance lipids like prostaglandin glyceryl esters heavily rely on the sensitivity and specificity of analytical platforms. nih.gov Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose. nih.govnih.gov Prostaglandin F2α-1-glyceryl ester-d5 serves as an ideal internal standard in these workflows because it is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. labchem.com.my

    Future developments are focused on further enhancing these platforms:

    Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems provides better and faster separation of complex lipid mixtures, which is crucial for distinguishing between structurally similar prostaglandin isomers. nih.gov

    High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, enabling more confident identification of lipids and better separation of the analyte signal from background noise. nih.gov

    Addressing Chromatographic Effects: A known challenge is the "chromatographic deuteration effect" (CDE), where deuterated compounds can elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography. acs.org Research into novel stationary phases for chromatography columns and optimization of mobile phases aims to minimize this effect, ensuring more accurate co-elution and quantification. acs.org

    These advancements collectively improve the limits of detection and quantification, enabling researchers to measure subtle changes in prostaglandin glyceryl ester levels in various biological matrices. nih.govnih.gov

    Table 1: Example of LC-MS/MS Parameters for Prostaglandin Analysis This interactive table provides representative parameters for the quantitative analysis of prostaglandins (B1171923), similar to those that would be used with a deuterated internal standard.

    Parameter Setting Rationale
    Analysis Mode Negative Ion Electrospray (ESI-) Prostaglandins contain a carboxylic acid group that readily deprotonates to form a negative ion, providing high sensitivity in this mode. nih.gov
    Monitoring Mode Multiple Reaction Monitoring (MRM) MRM provides high specificity and sensitivity by monitoring a specific transition from a parent ion to a product ion for both the analyte and the internal standard. nih.gov
    Parent Ion (PGE₂) m/z 351 This corresponds to the mass-to-charge ratio of the deprotonated PGE₂ molecule [M-H]⁻. nih.gov
    Product Ion (PGE₂) m/z 271 This is a characteristic fragment ion generated from the parent ion, used for specific quantification. nih.gov
    Parent Ion (d4-PGE₂) m/z 355 The mass of the deuterated internal standard is shifted by the number of deuterium atoms, allowing it to be monitored separately. nih.gov

    | Product Ion (d4-PGE₂) | m/z 275 | The corresponding fragment ion for the deuterated standard, also shifted in mass. nih.gov |

    Exploration of Undiscovered Biological Roles and Molecular Targets within Research Contexts

    While the parent compound, Prostaglandin F2α (PGF2α), is a well-known mediator of inflammation and smooth muscle contraction, the specific biological roles of its glyceryl ester metabolites are still under active investigation. nih.govnih.gov Prostaglandin glyceryl esters (PG-Gs) are formed when the endocannabinoid 2-AG is metabolized by the cyclooxygenase-2 (COX-2) enzyme. nih.govcaymanchem.com This discovery opened a new area of research into the cross-talk between the endocannabinoid and eicosanoid signaling systems.

    The use of Prostaglandin F2α-1-glyceryl ester-d5 is crucial for these studies. By enabling accurate measurement, it helps researchers to:

    Identify Novel Receptors: Some PG-Gs have been shown to exert biological effects, such as mobilizing intracellular calcium, independently of known prostaglandin receptors, suggesting they may interact with their own unique molecular targets. researchgate.netnih.gov

    Elucidate Metabolic Pathways: Tracing the appearance and disappearance of the endogenous compound (quantified against the d5-standard) helps to understand its stability and metabolism in different tissues and disease models. nih.gov

    Clarify Biological Function: While some PG-Gs are reported to have anti-inflammatory effects, their rapid hydrolysis can release pro-inflammatory prostaglandins. researchgate.net Using stable analogs and precise quantification tools helps dissect these complex and sometimes opposing roles.

    Advancements in Isotope Labeling Strategies for Complex Lipidomics and Metabolomics Research

    Prostaglandin F2α-1-glyceryl ester-d5 represents a specific type of isotope labeling strategy—the use of a pre-labeled internal standard. This is a cornerstone of quantitative mass spectrometry. nih.gov However, it exists within a broader landscape of evolving isotope labeling techniques for metabolomics and lipidomics.

    Table 2: Comparison of Isotope Labeling Strategies in Metabolomics This interactive table compares different strategies for introducing stable isotopes into biological systems for analysis.

    Strategy Description Example Tracer Key Advantage Key Limitation
    Internal Standard A known amount of a labeled version of the target analyte is spiked into a sample before analysis. Prostaglandin F2α-1-glyceryl ester-d5 Gold standard for absolute quantification of a specific molecule. nih.gov Requires synthesis of a labeled standard for every analyte of interest. acs.org
    Metabolic Labeling A labeled precursor is supplied to living cells or organisms, which incorporate it into newly synthesized molecules. Deuterium Oxide (D₂O) nih.gov, ¹³C-Glucose youtube.com Allows for the study of metabolic flux and turnover rates for thousands of molecules simultaneously. researchgate.netnih.gov Can be complex to interpret; may not achieve 100% labeling. nih.gov

    | Chemical Tagging | A reactive, isotope-coded tag is attached to a specific functional group (e.g., amine, carboxyl) on molecules after extraction. | Deuterium-labeled derivatization agents. acs.org | Enhances detection sensitivity and allows for relative quantification without needing labeled standards for every metabolite. acs.org | The derivatization process adds an extra step and may not be equally efficient for all molecules. |

    Deuterium labeling, in particular, offers significant advantages. Deuterium oxide (D₂O) is inexpensive and can be used to label a wide array of biomolecules in vivo, making it a versatile tool for exploring metabolic pathways. metsol.com However, a major challenge is interpreting the complex mass shifts and the potential for the "chromatographic deuteration effect" (CDE). acs.org

    The use of precisely synthesized standards like Prostaglandin F2α-1-glyceryl ester-d5 complements broader metabolic labeling approaches. While D₂O labeling can provide a global view of lipid synthesis, a deuterated standard provides highly accurate and precise quantification of a specific, targeted lipid, which is essential for validating findings and for clinical biomarker research. nih.govmdpi.com

    Q & A

    Q. What is the biosynthetic pathway of Prostaglandin F2α-1-glyceryl ester (PGF2α-G) in mammalian systems?

    PGF2α-G is synthesized via cyclooxygenase-2 (COX-2)-mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This produces prostaglandin H2 glycerol ester (PGH2-G), which is further metabolized by specific prostaglandin synthases to yield PGF2α-G . Key methodological steps include:

    • Using radiolabeled 2-AG or LC-MS/MS to track metabolic intermediates.
    • Inhibiting COX-2 with selective inhibitors (e.g., NS-398) to confirm pathway dependence.

    Q. Which receptors are implicated in PGF2α-G signaling?

    PGF2α-G activates non-canonical G protein-coupled receptors (GPCRs), distinct from classical prostanoid receptors. Evidence suggests interactions with:

    • P2Y6 : A nucleotide receptor activated by PGE2-G (structurally related to PGF2α-G) at picomolar concentrations .
    • Heterodimeric receptors : Partial activation via splice variants of prostaglandin F2α receptors (e.g., alt-FP) . Experimental validation involves calcium mobilization assays in receptor-transfected HEK293 cells and siRNA knockdowns .

    Q. What are the primary biological roles of PGF2α-G?

    PGF2α-G modulates intracellular calcium levels, inositol triphosphate (IP3) production, and ERK phosphorylation. It influences:

    • Inflammatory responses : Enhances NF-κB activity at low concentrations but suppresses it at higher doses .
    • Synaptic plasticity : Potentiates excitatory neurotransmission in hippocampal neurons . Key assays include ELISA for IP3 quantification and electrophysiology for synaptic current measurements .

    Advanced Research Questions

    Q. How do EC50 values for PGF2α-G-induced calcium mobilization differ between RAW 264.7 and H1819 cell lines?

    In RAW 264.7 macrophages, PGF2α-G exhibits an EC50 of ~10 nM, while in H1819 lung cancer cells, EC50 values range from 0.1–1 nM due to differences in receptor density or coupling efficiency . Methodological considerations:

    • Use Calcium 3 fluorescent dye for real-time calcium flux measurements.
    • Normalize responses to positive controls (e.g., ATP for P2Y receptors) .

    Q. How can researchers distinguish receptor-dependent vs. hydrolysis-dependent effects of PGF2α-G?

    • Receptor-independent pathways : Use hydrolysis-resistant analogs (e.g., thioether-linked esters) to isolate direct signaling .
    • Hydrolysis products : Quantify free PGF2α via LC-MS after treating cells with PGF2α-G and comparing outcomes to PGF2α alone .
    • Enzyme inhibition : Apply carboxylesterase inhibitors (e.g., CES1 inhibitors) to block degradation .

    Q. What experimental designs resolve contradictions in PGF2α-G activity across in vitro vs. in vivo models?

    • In vitro : Use primary cell cultures (e.g., microglia) to mimic tissue-specific responses, as immortalized lines (e.g., RAW 264.7) may lack physiological receptor complexes .
    • In vivo : Employ genetic models (e.g., COX-2 knockout mice) to assess systemic effects .
    • Data normalization : Compare fold changes relative to baseline activity rather than absolute values .

    Q. How does the glyceryl ester moiety influence PGF2α-G’s receptor binding compared to ethanolamide derivatives?

    • Structural specificity : The glyceryl ester’s hydroxyl groups are critical for calcium mobilization, as shown by inactive analogs lacking these groups .
    • Receptor affinity : Ethanolamide derivatives (e.g., PGF2α-EA) activate distinct receptors (e.g., alt-FP) with lower potency . Methods include molecular docking simulations and site-directed mutagenesis of candidate receptors .

    Q. What strategies identify heterodimeric GPCR complexes involved in PGF2α-G signaling?

    • Co-immunoprecipitation : Validate physical interactions between receptors (e.g., P2Y6 and β2-adrenergic receptors) .
    • BRET/FRET assays : Detect real-time receptor dimerization in live cells .
    • Functional assays : Compare signaling outcomes in cells expressing single vs. co-transfected receptors .

    Methodological Tables

    Q. Table 1. Key Assays for Studying PGF2α-G Signaling

    Parameter Assay Key Reagents/Conditions Reference
    Calcium mobilizationFLIPR Calcium 3 assay2.5 mM probenecid to inhibit dye export
    Receptor dimerizationBioluminescence Resonance Energy Transfer (BRET)Co-transfection with Rluc/YFP-tagged receptors
    Metabolic stabilityLC-MS/MS quantificationCES1 inhibitors (e.g., BNPP)

    Q. Table 2. EC50 Values for PGF2α-G Analogs

    Cell Line Compound EC50 (Calcium Mobilization) Fold Response
    RAW 264.7PGF2α-G10 nM3.2
    H1819PGF2α-G0.1–1 nM5.8
    RAW 264.7PGF2α serinol amide50 nM2.1

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.